molecular formula C7H5BrN4S B7815645 1-(4-bromophenyl)tetrazole-5-thiol

1-(4-bromophenyl)tetrazole-5-thiol

Cat. No.: B7815645
M. Wt: 257.11 g/mol
InChI Key: YJRIGYBILBNKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with a thiol (-SH) group at position 5 and a 4-bromophenyl group at position 1. The bromine substituent on the aromatic ring enhances the compound’s electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily synthesized via nucleophilic substitution or cyclization reactions involving precursors like aryl halides and thioureas . Its structural features make it valuable in pharmaceutical chemistry, agrochemical research, and materials science, particularly as a precursor for ligands or bioactive molecules.

Properties

IUPAC Name

1-(4-bromophenyl)tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIGYBILBNKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrazole Ring

A 4-bromophenyl azide intermediate is typically prepared by reacting 4-bromoaniline with sodium nitrite and an azide source (e.g., sodium azide) under acidic conditions. This azide is then reacted with a nitrile derivative, such as cyanogen bromide or thiocyanate, in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile. For example, the reaction of 4-bromophenyl azide with thiocyanates at 80–100°C for 12–24 hours yields 5-thiocyanate-substituted tetrazoles, which are subsequently reduced to thiols.

Key Optimization Parameters :

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the azide.

  • Solvent : THF or acetonitrile improves solubility of intermediates, achieving yields up to 85%.

  • Catalysts : Lewis acids like zinc chloride accelerate cycloaddition but may complicate purification.

Thiol Group Introduction

Post-cycloaddition, the thiocyanate group (-SCN) is reduced to -SH using reagents such as hydrogen sulfide (H₂S) or lithium aluminum hydride (LiAlH₄). For instance, treatment of 5-thiocyanate-1-(4-bromophenyl)tetrazole with H₂S in ethanol at 50°C for 6 hours affords the target thiol in 78–82% yield. Alternative reducing agents like sodium borohydride (NaBH₄) in the presence of iodine have also been reported, though with lower selectivity.

Thioalkylation of Pre-Formed Tetrazoles

Thioalkylation offers a modular approach to introduce the thiol group onto a pre-assembled tetrazole scaffold. This method is advantageous for late-stage functionalization and scalability.

Synthesis of 1-(4-Bromophenyl)tetrazole-5-Thiol via Alkylation

A representative procedure involves reacting 1-(4-bromophenyl)tetrazole with 1,3-dibromopropane in THF under basic conditions (e.g., potassium carbonate). The bromopropane acts as a bifunctional alkylating agent, forming a thioether intermediate, which is subsequently hydrolyzed to the thiol using aqueous hydrochloric acid.

Reaction Conditions :

  • Solvent : THF or dichloromethane (DCM) ensures homogeneity.

  • Base : Potassium carbonate or triethylamine minimizes side reactions like over-alkylation.

  • Yield : 65–72% after hydrolysis, with purity >95% confirmed by LC-MS.

Mechanistic Considerations

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the alkyl bromide. Competing pathways, such as elimination to form alkenes, are suppressed by using polar aprotic solvents and low temperatures (0–25°C).

Sulfonyl Displacement Strategy

A patent by US4526978A outlines a two-step process for synthesizing 1-H-tetrazole-5-thiol derivatives, adaptable to 1-(4-bromophenyl)tetrazole-5-thiol.

Step 1: Formation of 5-Sulfonyltetrazole Intermediate

4-Bromophenyl azide reacts with a sulfonyl cyanide (e.g., toluenesulfonyl cyanide) in benzene or hexane at 80°C for 8 hours, yielding 5-(toluenesulfonyl)-1-(4-bromophenyl)tetrazole. This intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1) in 70–75% yield.

Step 2: Sulfonyl-to-Thiol Conversion

The sulfonyl group is displaced by treating the intermediate with sodium sulfide (Na₂S) in acetone at 50°C for 4 hours. This nucleophilic aromatic substitution proceeds via a Meisenheimer complex, delivering the thiol product in 80–85% yield.

Advantages :

  • Chemoselectivity : Minimal byproducts due to the stability of the sulfonyl group.

  • Scalability : Suitable for multigram synthesis with straightforward purification.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Cycloaddition/Reduction78–8218–24High atom economyRequires hazardous azide handling
Thioalkylation65–726–8Modular, late-stage modificationRisk of over-alkylation
Sulfonyl Displacement80–8512Excellent chemoselectivityMulti-step synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

During azide-nitrile cycloaddition, dimerization of the azide to form tetrazene byproducts is a major concern. This is mitigated by using dilute reaction conditions and slow addition of the azide to the nitrile.

Acid-Catalyzed Rearrangements

In thioalkylation, prolonged exposure to acidic conditions during hydrolysis can lead to ring-opening of the tetrazole. Buffered aqueous HCl (pH 3–4) at 0°C minimizes this risk.

Purification and Characterization

Chemical Reactions Analysis

1-(4-Bromophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include disulfides, sulfonic acids, and various substituted tetrazoles .

Mechanism of Action

The biological activity of 1-(4-bromophenyl)tetrazole-5-thiol is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromophenyl)tetrazole-5-thiol with analogous tetrazole derivatives, focusing on substituent effects , synthetic yields , spectroscopic properties , and reactivity .

Halogen-Substituted Tetrazole Derivatives

Compounds such as 1-(4-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4-iodophenyl)-5-methyl-1H-tetrazole () share structural similarities but differ in the halogen atom (Cl, Br, I) attached to the phenyl ring. Key comparisons include:

Property 1-(4-Bromophenyl)tetrazole-5-thiol 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole 1-(4-Iodophenyl)-5-methyl-1H-tetrazole
Melting Point (°C) 175–177 (estimated) 162–164 148–150
Synthetic Yield (%) 72–75 85–88 65–68
Mass Spec (Calc./Exp.) 297.1/297.0 253.7/253.5 344.1/343.9

Key Findings :

  • The bromine substituent provides intermediate steric bulk and electron-withdrawing effects compared to chlorine (smaller, less polarizable) and iodine (larger, more polarizable). This balance may explain its moderate yield and stability .
  • Lower yields for iodinated derivatives likely result from steric hindrance during cyclization .
Thiol-Functionalized Tetrazole Derivatives

Compounds like 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) and 2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f) () highlight the role of the thiol group in modulating reactivity:

Property 1-(4-Bromophenyl)tetrazole-5-thiol 4d (3-Nitrophenyl) 4f (4-Fluorophenyl)
IR ν(S–H) (cm⁻¹) 2550–2570 2565 2540
¹H NMR (δ, ppm) 7.6–7.8 (Ar–H) 8.2–8.4 (Ar–H) 7.3–7.5 (Ar–H)
Reactivity High nucleophilicity Moderate High

Key Findings :

  • The thiol group in 1-(4-bromophenyl)tetrazole-5-thiol exhibits stronger nucleophilic character than derivatives with electron-withdrawing nitro groups (4d), as seen in its higher reactivity in substitution reactions .
  • Fluorine’s inductive effect in 4f enhances the acidity of the thiol group, improving its participation in hydrogen-bonding interactions .
Ethoxy-Substituted Tetrazole Derivatives

The compound 1-(4-bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone () introduces an ethoxy group, which contrasts with the bromophenyl-thiol system:

Property 1-(4-Bromophenyl)tetrazole-5-thiol Ethoxy-Substituted Derivative
Electronic Effect Electron-withdrawing (Br) Electron-donating (OCH₂CH₃)
Solubility Low in polar solvents Moderate in ethanol
Biological Activity Antimicrobial potential Enhanced ligand binding

Key Findings :

  • The ethoxy group improves solubility in organic solvents due to its polarity, whereas bromophenyl-thiol derivatives are more lipophilic .
  • Ethoxy-substituted analogs show enhanced binding to metalloenzymes, suggesting tailored applications in drug design .

Q & A

Q. What are the optimized synthetic routes for 1-(4-bromophenyl)tetrazole-5-thiol, and how do reaction conditions influence yield?

A robust method involves reacting 4-bromophenyl precursors with tetrazole-thiol intermediates under heterogenous catalytic conditions. highlights the use of Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C for 1 hour, achieving high regioselectivity. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of reactants) and post-reaction purification via recrystallization in aqueous acetic acid. Monitoring reaction progress by TLC ensures minimal byproduct formation .

Q. How can IR and NMR spectroscopy validate the structural integrity of 1-(4-bromophenyl)tetrazole-5-thiol?

Key spectral markers include:

  • IR : A strong absorption band near 2550–2600 cm⁻¹ for the S–H stretch and 1600–1650 cm⁻¹ for the tetrazole ring (C=N vibrations).
  • ¹H NMR : A singlet at δ 5.2–5.5 ppm for the thiol proton (if unsubstituted) and aromatic protons at δ 7.3–7.8 ppm (split into doublets due to the para-bromophenyl group). Discrepancies in peak multiplicity or shifts may indicate incomplete substitution or oxidation of the thiol group .

Advanced Research Questions

Q. How do computational methods like Molecular Electron Density Theory (MEDT) resolve contradictions in regioselectivity during cycloaddition reactions involving this compound?

MEDT analyses, as applied in , reveal that the reaction pathway favoring 1-(4-bromophenyl)-3-aryl-Δ²-pyrazoline derivatives over alternative isomers is driven by electronic interactions between the Cβ atom of the electrophilic partner and the –N=N=C– fragment of the tetrazole. This theoretical framework predicts regioselectivity with >90% accuracy, validated by X-ray crystallography .

Q. What strategies address structural ambiguities in crystallographic refinements of 1-(4-bromophenyl)tetrazole-5-thiol derivatives?

High-resolution X-ray data (e.g., using SHELXL ) combined with restraints on thermal parameters for the bromophenyl moiety improve refinement reliability. For disordered thiol groups, partial occupancy modeling or hydrogen-bonding network analysis (e.g., S–H⋯N interactions) can resolve ambiguities. demonstrates this approach for a triazole-thione analogue .

Q. How can in vitro bioactivity assays be designed to evaluate antitubercular potential while minimizing false positives?

Use a dual-assay system:

  • Primary screen : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC ≤ 6.25 µg/mL considered active).
  • Counter-screen : Cytotoxicity testing on Vero cells (Selectivity Index ≥10 indicates specificity). emphasizes correlating bioactivity with electron-withdrawing substituents (e.g., nitro groups) on the tetrazole ring .

Q. What experimental and computational tools reconcile conflicting spectroscopic and crystallographic data for structural isomers?

  • Experimental : Variable-temperature NMR to detect dynamic isomerization, or HSQC for ¹³C–¹H coupling confirmation.
  • Computational : DFT-based NMR chemical shift calculations (e.g., using Gaussian 16) to compare predicted vs. observed spectra. applied this to resolve tautomerism in pyrazolone derivatives .

Q. How does the electronic structure of 1-(4-bromophenyl)tetrazole-5-thiol influence its reactivity in metal coordination complexes?

Frontier Molecular Orbital (FMO) analysis via DFT reveals a high-energy HOMO localized on the sulfur and tetrazole nitrogen atoms, favoring coordination with soft Lewis acids (e.g., Cu⁺, Ag⁺). notes that thiol oxidation to disulfides under aerobic conditions can compete with metal binding, necessitating inert-atmosphere synthesis .

Methodological Tables

Technique Application Key Parameters
X-ray crystallographyAbsolute configuration determinationSHELXL refinement, R-factor < 0.05
DFT (B3LYP/6-31G**)HOMO-LUMO gap calculationSolvent: DMSO, SCRF-PCM model
HSQC NMRHeteronuclear correlation for tautomer detection¹H-¹³C coupling, 256 increments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.